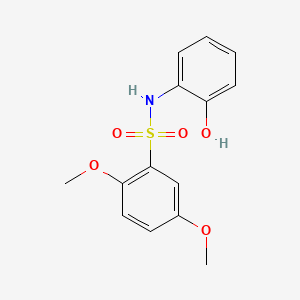

N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide” is a chemical compound that likely contains a benzene ring with two methoxy groups (OCH3) at the 2nd and 5th positions, a sulfonamide group (SO2NH2), and a hydroxyphenyl group (C6H4OH) attached to the nitrogen of the sulfonamide .

Molecular Structure Analysis

The molecular structure would likely be planar due to the conjugated system of the benzene ring. The presence of the electron-donating methoxy groups and the electron-withdrawing sulfonamide group could have interesting effects on the electronic structure of the molecule .Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing novel sulfonamide molecules, with studies detailing the structural and electronic properties through experimental and computational approaches. For instance, Murthy et al. (2018) synthesized a new sulfonamide compound and used SCXRD studies, spectroscopic tools, and DFT calculations to characterize its structure and electronic properties. This comprehensive analysis provided insights into the compound's stability and reactivity, highlighting its potential for further scientific applications (Murthy et al., 2018).

Pharmacological Potential

Several studies have explored the pharmacological potential of sulfonamide derivatives. For example, compounds from sulfonamide-focused libraries have been evaluated for their antitumor activities, with some advancing to clinical trials due to their ability to inhibit cell cycle progression in cancer cell lines. This underscores the therapeutic promise of sulfonamide compounds in oncology (Owa et al., 2002).

Sensor Development

Sulfonamide derivatives have also been investigated for their potential in sensor development. Sheikh et al. (2016) synthesized bis-sulfonamides to study their applications as heavy metal sensors. This research demonstrated the utility of sulfonamide compounds in environmental monitoring and public health, particularly for detecting cobalt ions in various media (Sheikh et al., 2016).

Molecular Interactions and Biological Evaluation

Research on sulfonamide derivatives extends to understanding their molecular interactions and biological effects. Studies have been conducted to synthesize and evaluate the bioactivity of new thiourea derivatives bearing benzenesulfonamide moieties, revealing interesting cytotoxic activities and strong inhibition of human cytosolic isoforms. This line of research contributes to the development of novel anticancer and enzyme inhibition therapies (Gul et al., 2016).

Future Directions

properties

IUPAC Name |

N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-19-10-7-8-13(20-2)14(9-10)21(17,18)15-11-5-3-4-6-12(11)16/h3-9,15-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEIKCNJAGZMLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2672299.png)

![(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2672302.png)

![1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2672305.png)

![2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2672307.png)

![3-{1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2672310.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2672311.png)

![7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2672313.png)

![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)

![1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane](/img/structure/B2672320.png)